Pyraclofos: A Technical Guide to its Chemical Structure and Properties
Pyraclofos: A Technical Guide to its Chemical Structure and Properties
This guide provides an in-depth technical overview of Pyraclofos, a chiral organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, mechanism of action, and toxicological profile of this compound. The information is presented to not only inform but also to provide a causal understanding behind its chemical behavior and biological activity.
Introduction: Historical Context and Agricultural Significance
First registered in Japan in 1989, Pyraclofos (chemical name: O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate) emerged as a significant organophosphate insecticide for controlling a wide array of agricultural pests. It was developed to manage infestations of Lepidoptera, Coleoptera, Acarina, and nematodes in crucial crops such as cabbage, rice, cotton, and tea. As an organothiophosphate, it is characterized by a P=S thiophosphate bond and a chiral phosphorus atom, resulting in two enantiomers with potentially different biological activities.[1] Pyraclofos functions through contact, respiratory, and stomach action.[1]
Chemical Identity and Structure
Pyraclofos is a complex molecule featuring a chlorophenyl group, a pyrazole ring, and a phosphorothioate moiety. The presence of sulfur in the phosphorothioate group is a key feature that enhances its biological activity compared to some other organophosphates.
Key Identifiers:
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IUPAC Name: (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate][1]
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CAS Number: 89784-60-1[1][2][3]; A deprecated CAS number is 77458-01-6.[1][2][4][5]
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Molecular Weight: Approximately 360.8 g/mol .[1][2][3][4][6]
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Canonical SMILES: CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl[1][2]
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the Pyraclofos molecule.
Caption: 2D chemical structure of Pyraclofos.
Physicochemical Properties
The physicochemical properties of Pyraclofos are critical for understanding its environmental fate and behavior, including its potential for mobility and bioaccumulation. It is typically a pale yellow oil or a colorless to pale yellow liquid.[1]
| Property | Value | Significance & Source(s) |
| Water Solubility | 33 mg/L (at 20°C) | Indicates moderate mobility in aquatic systems.[1] |
| Organic Solvent Solubility | Miscible in acetone, ethanol, and methanol | High solubility in organic solvents affects formulation and environmental distribution.[1] |
| Octanol-Water Partition Coefficient (log P) | 3.77 | Suggests a high potential for bioaccumulation in organisms.[1] |
| Vapor Pressure | 1.60 × 10⁻³ mPa (at 20°C) | Low volatility indicates it is less likely to be transported long distances in the atmosphere.[1] |
| Density | ~1.271 g/cm³ | Denser than water.[1] |
| Boiling Point | 454°C | [1] |
| Stability | Relatively stable under normal conditions. | May degrade at extreme pH levels or temperatures. |
Synthesis of Pyraclofos
The synthesis of Pyraclofos is a multi-step process that involves the formation of a phosphorothioate ester.[1] The methodology underscores the precise control required in organophosphate chemistry to achieve the desired molecular architecture.
Experimental Protocol: Synthesis of Pyraclofos
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Preparation of the Pyrazole Intermediate: The synthesis begins with the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole. This is achieved through the cyclization of 3-chloroacetoaldehyde hydrazone-p-chlorobenzene in methanol with sodium hydroxide.[4]
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Phosphorylation: The key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol, is then reacted with O-ethyl-S-propylthiophosphoryl chloride.[4]
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Reaction Conditions: This reaction is typically carried out in an acetonitrile solution in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][4] The reaction is maintained at approximately 50°C for 3 hours.[4]
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Inert Atmosphere: To prevent oxidation and other side reactions, the synthesis is conducted under an inert atmosphere.[1]
Synthesis Workflow Diagram
Caption: Key steps in the synthesis of Pyraclofos.
Mechanism of Action
Pyraclofos exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.
The process is as follows:
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Binding: Pyraclofos binds to the active site of the AChE enzyme.
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Inhibition: This binding is irreversible and prevents AChE from hydrolyzing acetylcholine.
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Accumulation: Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive stimulation of postsynaptic receptors.
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Paralysis and Death: This overstimulation of the nervous system results in paralysis and ultimately the death of the insect.
Pyraclofos is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1B.[1]
Signaling Pathway Diagram
Caption: Mechanism of Pyraclofos via AChE inhibition.
Applications
Pyraclofos has been utilized in various fields, primarily in agriculture, but also in analytical chemistry.
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Agriculture: It is used as a broad-spectrum insecticide and nematicide to control a variety of pests on crops like vegetables. It is effective against pests such as cotton bollworm, red bollworm, and potato tuber moth.[4]
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Analytical Chemistry: Pyraclofos serves as a reference standard for the detection of organophosphate residues in food products using techniques like gas chromatography.
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Veterinary Medicine: Formulations have been developed for use as a drench for sheep and lambs.[7]
Toxicological Profile and Environmental Fate
The toxicological properties of Pyraclofos are a significant concern, leading to regulatory scrutiny.
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Toxicity: It is classified as toxic if swallowed.[2] Due to its high aquatic toxicity and toxicity to bees, it is listed as a Highly Hazardous Pesticide (HHP).[1]
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Enantioselectivity: The two enantiomers of Pyraclofos, S-(+)-pyraclofos and R-(−)-pyraclofos, exhibit different levels of toxicity.[1][6] Further research is needed to fully understand the enantioselective toxicity and environmental fate of each.
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Environmental Persistence: With a soil half-life (DT₅₀) of approximately 50 days, Pyraclofos is considered moderately persistent in the environment.
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Immunotoxicology: Studies have indicated that Pyraclofos can modulate immune responses, making this an important area of toxicological assessment.
Conclusion and Future Directions
Pyraclofos is a potent organophosphate insecticide with a well-defined mechanism of action. Its chemical structure and properties contribute to its efficacy against a broad range of agricultural pests. However, its toxicity profile and environmental persistence necessitate careful management and have led to restrictions on its use in some regions.
Future research should focus on:
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A deeper understanding of the enantioselective toxicity and degradation pathways of its stereoisomers.
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Continued investigation into the mechanisms of insect resistance to develop sustainable pest management strategies.
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Comprehensive evaluation of the long-term ecological impacts on non-target organisms.
This technical guide provides a foundational understanding of Pyraclofos for professionals engaged in chemical research and development. The intricate relationship between its structure, properties, and biological activity highlights the ongoing need for rigorous scientific evaluation of such compounds.
References
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National Center for Biotechnology Information. (n.d.). Pyraclofos. PubChem. Retrieved January 27, 2026, from [Link]
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University of Hertfordshire. (n.d.). Pyraclofos (Ref: OMS 3040). Agriculture & Environment Research Unit (AERU). Retrieved January 27, 2026, from [Link]
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CAS. (n.d.). Pyraclofos. CAS Common Chemistry. Retrieved January 27, 2026, from [Link]
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Chemsrc. (2025, August 28). Pyraclofos | CAS#:77458-01-6. Retrieved January 27, 2026, from [Link]
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University of Hertfordshire. (n.d.). Pyraclofos (Ref: OMS 3040). Agriculture & Environment Research Unit (AERU). Retrieved January 27, 2026, from [Link]
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